3-(Cyclopentylamino)propionitrile

Lipophilicity Drug design ADME profiling

3-(Cyclopentylamino)propionitrile (CAS 1074-63-1), also named 3-(cyclopentylamino)propanenitrile or N-(2-cyanoethyl)cyclopentylamine, is a secondary amine-nitrile compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol. It is classified as a 3-(alkylamino)propionitrile derivative, produced via Michael addition of cyclopentylamine to acrylonitrile.

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
CAS No. 1074-63-1
Cat. No. B086361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylamino)propionitrile
CAS1074-63-1
Synonyms3-(CYCLOPENTYLAMINO)PROPIONITRILE
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCCC#N
InChIInChI=1S/C8H14N2/c9-6-3-7-10-8-4-1-2-5-8/h8,10H,1-5,7H2
InChIKeyYHGZCPAPXDXHCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentylamino)propionitrile (CAS 1074-63-1): Procurement-Relevant Identity and Physicochemical Baseline


3-(Cyclopentylamino)propionitrile (CAS 1074-63-1), also named 3-(cyclopentylamino)propanenitrile or N-(2-cyanoethyl)cyclopentylamine, is a secondary amine-nitrile compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol [1]. It is classified as a 3-(alkylamino)propionitrile derivative, produced via Michael addition of cyclopentylamine to acrylonitrile . The compound is a colorless liquid at ambient temperature with a density of approximately 0.95 g/cm³ and a boiling point of 115–116 °C at 7 mmHg . Its calculated octanol-water partition coefficient (LogP) is 1.82, and its topological polar surface area (PSA) is 35.82 Ų . Commercially available purities range from 95% to 98% . The molecule serves as a versatile synthetic intermediate for pharmaceuticals, particularly antibiotics, and has been investigated as a CCR5 antagonist scaffold and as a component of CO2 absorbent formulations [2].

Why 3-(Cyclopentylamino)propionitrile Cannot Be Casually Substituted by Its Cyclohexyl or Isopropyl Analogs


Substituting 3-(cyclopentylamino)propionitrile with its closest structural relatives—particularly 3-(cyclohexylamino)propionitrile (CAS 702-03-4) or 3-(isopropylamino)propionitrile (CAS 692-98-8)—introduces meaningful divergences in lipophilicity, physical state, and basicity that can propagate through downstream synthesis, formulation, and biological assay outcomes. The cyclopentyl ring imparts a calculated LogP of 1.82, roughly 0.4 log units lower than the cyclohexyl analog (LogP 2.21), translating to approximately 2.5-fold lower predicted n-octanol/water partitioning . The cyclopentyl compound is a liquid at room temperature, whereas the cyclohexyl analog is a crystalline solid (mp 122 °C), creating fundamentally different handling, dissolution, and solvent compatibility profiles . Furthermore, the predicted pKa of the cyclopentylamino nitrogen is approximately 8.0 compared to 8.67 for the cyclohexyl analog—a 0.67-unit difference that alters protonation state at physiological pH and influences both reactivity in nucleophilic transformations and binding to biological targets . These quantitative physicochemical differences mean that replacement without re-optimization of reaction conditions or biological assay parameters risks altered yields, solubility failures, or misinterpreted structure-activity relationships.

3-(Cyclopentylamino)propionitrile: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity (LogP) Differential Versus 3-(Cyclohexylamino)propionitrile

The calculated LogP of 3-(cyclopentylamino)propionitrile (1.82) is approximately 0.4 log units lower than that of its six-membered ring analog, 3-(cyclohexylamino)propionitrile (2.21) . This difference corresponds to a predicted ~2.5-fold lower n-octanol/water partition coefficient, indicating meaningfully lower lipophilicity for the cyclopentyl derivative. The topological polar surface area (PSA) is identical for both compounds at 35.82 Ų, isolating the lipophilicity difference to the cycloalkyl ring size effect .

Lipophilicity Drug design ADME profiling

Physical State and Handling Advantage: Liquid Versus Solid Cyclohexyl Analog

3-(Cyclopentylamino)propionitrile is a liquid at ambient temperature (density 0.95 g/cm³, boiling point 115–116 °C at 7 mmHg), whereas 3-(cyclohexylamino)propionitrile is a crystalline solid with a melting point of 122 °C . The isopropyl analog (3-(isopropylamino)propionitrile, CAS 692-98-8) is also liquid but has a substantially lower boiling point of 196.3 °C at 760 mmHg . The liquid state of the cyclopentyl compound eliminates the need for pre-melting or dissolution steps prior to use in solution-phase reactions, and its moderate boiling point enables distillation-based purification, which is not feasible for the high-melting cyclohexyl solid.

Formulation Handling Process chemistry

Basicity (pKa) Differential Versus Cyclohexyl Analog: Impact on Reactivity and Binding

The predicted pKa of the secondary amine nitrogen in 3-(cyclopentylamino)propionitrile is approximately 8.0, compared to 8.67 for the cyclohexyl analog . This 0.67 pKa unit difference means that at physiological pH (7.4), the cyclopentyl compound is approximately 80% protonated versus approximately 95% for the cyclohexyl compound—a meaningful shift in the neutral:protonated ratio. For the isopropyl analog, the pKa is predicted to be approximately 8.2–8.5 , placing the cyclopentyl compound at the lower end of the basicity spectrum among common 3-(alkylamino)propionitriles.

Basicity Reactivity Protonation state

Synthetic Yield and Efficiency in Michael Addition with Acrylonitrile

3-(Cyclopentylamino)propionitrile is prepared via the Michael addition of cyclopentylamine to acrylonitrile, with reported yields of 98% under optimized conditions (room temperature, methanol solvent, 1.5 equivalents of acrylonitrile) . For comparison, analogous reactions of cyclohexylamine with acrylonitrile to produce the cyclohexyl analog typically require longer reaction times or elevated temperatures to achieve comparable yields (85–95%) [1], reflecting the higher nucleophilicity of cyclopentylamine due to its lower steric bulk and slightly lower pKa of the conjugate acid. The isopropyl analog synthesis is similarly efficient but yields a product with lower boiling point and thus higher volatility losses during workup [2].

Synthetic chemistry Process efficiency Yield optimization

Patent-Covered Application as CO2 Absorbent: Class-Level Differentiation for 3-(Alkylamino)propionitriles

US Patent 9,802,150 B2 discloses the use of 3-(alkylamino)propionitrile compounds—explicitly including cycloalkyl-substituted derivatives—as CO2 absorbents with superior regeneration efficiency compared to conventional alkanolamines [1]. The patent teaches that the electron-withdrawing nitrile group reduces amine basicity, weakening the amine-CO2 interaction and thereby lowering the energy required for absorbent regeneration. Among the cycloalkyl variants within the patent's scope, the cyclopentyl derivative offers an optimal balance: sufficient lipophilicity (LogP 1.82) for good organic solvent solubility versus the cyclohexyl variant (LogP 2.21), which approaches water insolubility for alkyl chains ≥C6 [2]. This positions the cyclopentyl compound as a candidate absorbent that maintains aqueous solubility while benefiting from the reduced regeneration energy inherent to nitrile-functionalized amines.

Carbon capture Amine absorbent Industrial applications

Preliminary Biological Activity Profile: CCR5 Antagonism and In Vitro Cancer Cell Selectivity

Preliminary pharmacological screening identified 3-(cyclopentylamino)propionitrile as a compound with CCR5 antagonist activity, suggesting potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Separately, vendor literature states that the compound 'selectively inhibits the growth of cancer cells in vitro' . However, the available public evidence for both claims lacks the quantitative data (IC50/Ki values, selectivity indices, cell line identifiers) necessary to establish rigorous differentiation against in-class analogs. No peer-reviewed publications with dose-response data for the compound itself were identified in the open literature as of the search date.

CCR5 antagonist Cancer cell inhibition HIV

Optimal Procurement and Application Scenarios for 3-(Cyclopentylamino)propionitrile Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Controlled Lipophilicity

When building a fragment library for lead discovery, the cyclopentyl derivative (LogP 1.82) provides a significantly lower lipophilicity starting point than the cyclohexyl analog (LogP 2.21), as established in Evidence Item 1 . This ~0.4 log unit difference is meaningful under the 'Rule of Three' guidelines for fragments, where each additional log unit of lipophilicity correlates with increased promiscuity and attrition. The liquid physical state further facilitates automated dispensing in fragment screening plates.

Continuous Flow Synthesis of Nitrile-Containing Intermediates

For process chemistry groups implementing continuous flow reactors, the liquid physical state (versus solid cyclohexyl analog, mp 122 °C) enables direct pumping without pre-dissolution, as documented in Evidence Item 2 . Combined with the 98% reported synthetic yield (Evidence Item 4), the cyclopentyl compound is well-suited to telescoped flow sequences where the nitrile group is subsequently reduced, hydrolyzed, or cyclized in line.

Amine-Based CO2 Capture Absorbent Development

Research groups developing next-generation CO2 capture solvents can leverage the cyclopentyl derivative as a nitrile-functionalized secondary amine within the scope of US Patent 9,802,150 B2, as described in Evidence Item 5 [1]. The LogP of 1.82 predicts adequate water solubility for aqueous amine scrubbing, unlike the cyclohexyl analog (LogP 2.21), which the patent specification indicates would approach water insolubility. This makes the cyclopentyl compound a more practical candidate for bench-scale absorption-regeneration cycling studies.

CCR5 Antagonist Scaffold Optimization

For medicinal chemistry teams pursuing CCR5-targeted therapeutics, the preliminary pharmacological screening data (Evidence Item 6) identifies the cyclopentyl scaffold as a starting point for structure-activity relationship (SAR) studies [2]. The lower basicity (pKa ~8.0 vs. 8.67 for cyclohexyl) may reduce lysosomal trapping—a common liability for basic amines—while the intermediate lipophilicity balances membrane permeability against metabolic stability. The lack of reported psychotropic effects, in contrast to the cyclohexyl analog's documented psychoactivity, may present a cleaner safety starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyclopentylamino)propionitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.